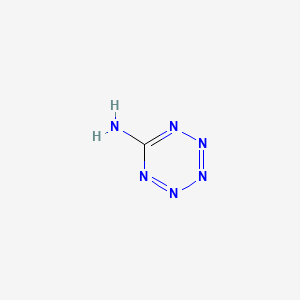![molecular formula C11H16Cl2 B13736797 2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] CAS No. 23627-49-8](/img/structure/B13736797.png)
2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane, 2-chloro-: Similar in structure but with only one chlorine atom.
2,3-Dichloro-bicyclo[2.2.1]heptane: Another dichlorinated derivative with different substitution patterns
Uniqueness
2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] is unique due to its spiro structure and the presence of two chlorine atoms at specific positions, which confer distinct reactivity and stability compared to other similar compounds .
Propiedades
Número CAS |
23627-49-8 |
|---|---|
Fórmula molecular |
C11H16Cl2 |
Peso molecular |
219.15 g/mol |
Nombre IUPAC |
1',1'-dichloro-2,2-dimethylspiro[bicyclo[2.2.1]heptane-3,2'-cyclopropane] |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)7-3-4-8(5-7)10(9)6-11(10,12)13/h7-8H,3-6H2,1-2H3 |
Clave InChI |
CGWZJKHGFXYCCI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C13CC3(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)

![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)




![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)





